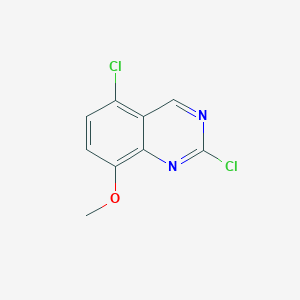

2,5-Dichloro-8-methoxyquinazoline

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The history of quinazoline chemistry dates back to 1869, when Griess prepared the first derivative. researchgate.net However, it was the synthesis of the parent quinazoline molecule by Gabriel in 1903 that laid a more formal foundation for the field. acs.org The name "quinazoline" was proposed in 1887 by Widdege, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. nih.govresearchgate.netbldpharm.com

Early interest in quinazoline derivatives was significantly spurred in the 1950s with the discovery of the quinazoline alkaloid febrifugine (B1672321) from a plant with known antimalarial properties. nih.gov This discovery prompted the synthesis of numerous substituted quinazolines in the quest for new therapeutic agents. A notable outcome of this era was the synthesis of 2-methyl-3-o-tolyl-4-(3H)-quinazolinone, which, while ineffective against malaria, was found to be a potent hypnotic and became known as methaqualone. nih.gov This serendipitous discovery broadened the perceived pharmacological potential of the quinazoline framework. nih.gov

Significance of Nitrogen Heterocycles, Particularly Quinazolines, in Drug Discovery and Chemical Biology

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 85% of all biologically active compounds featuring a heterocyclic or heteroaromatic structure. nih.gov Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. researchgate.net Their prevalence is attributed to their structural stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with DNA and proteins. researchgate.netresearchgate.netresearchgate.net

Quinazolines, as a prominent class of nitrogen heterocycles, are recognized for their broad spectrum of pharmacological activities. nih.gov The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a unique electronic and structural entity that can interact with a wide array of biological targets. This has led to the development of quinazoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. The versatility of the quinazoline scaffold has cemented its status as a "privileged structure" in drug discovery, signifying its ability to bind to multiple, diverse biological targets.

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Anticonvulsant | Neurology |

| Antihypertensive | Cardiovascular Diseases |

| Analgesic | Pain Management |

Overview of Halogenated and Alkoxy-Substituted Quinazolines as Privileged Structures

The biological activity of the quinazoline core can be significantly modulated by the introduction of various substituents. Among these, halogens and alkoxy groups have proven to be particularly effective in enhancing the pharmacological profiles of quinazoline derivatives.

Halogenated Quinazolines: The introduction of halogen atoms, such as chlorine, at specific positions on the quinazoline ring can profoundly influence a molecule's physicochemical properties and biological activity. Halogenation can alter lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the presence of a chlorine atom at the C-4 position of the quinazoline ring is a common feature in many bioactive compounds and serves as a reactive handle for further chemical modifications. Structure-activity relationship (SAR) studies have revealed that the presence of halogen atoms at positions 6 and 8 can enhance antimicrobial activities.

Alkoxy-Substituted Quinazolines: The incorporation of alkoxy groups, such as a methoxy (B1213986) group, can also significantly impact the biological properties of quinazolines. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and electronic distribution. The presence of methoxy groups on the quinazoline scaffold has been associated with a range of activities, including anticancer effects. For example, trimethoxy-substituted quinazoline derivatives have shown significant anticancer activity. The 8-methoxy-quinazoline-2,4-dione scaffold has also been investigated for its biological potential.

Rationale for Focused Academic Investigation of 2,5-Dichloro-8-methoxyquinazoline

The specific compound, this compound, presents a compelling case for focused academic investigation due to the strategic placement of its substituents on the quinazoline core. While direct research on this exact molecule is not extensively documented in publicly available literature, its structural features suggest several avenues for scientific inquiry.

The rationale for its investigation can be broken down as follows:

Chemical Intermediate for Library Synthesis: The chlorine atoms at the 2 and 5-positions serve as reactive sites for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the creation of a diverse library of novel quinazoline derivatives for biological screening. The differential reactivity of the C-2 and C-5 positions could potentially allow for selective and sequential modifications.

Probe for Structure-Activity Relationship (SAR) Studies: The combination of electron-withdrawing chloro groups and an electron-donating methoxy group at distinct positions (2, 5, and 8) creates a unique electronic and steric profile. A systematic study of this compound and its derivatives would provide valuable insights into the SAR of polysubstituted quinazolines. For example, understanding how this specific substitution pattern affects binding to various kinase enzymes, a common target for quinazoline-based inhibitors, would be of significant interest.

Potential for Novel Biological Activity: The confluence of a dichlorinated benzene ring and a methoxy group at the C-8 position may confer novel or enhanced biological activities. Halogenation is known to improve membrane permeability and metabolic stability, while the 8-methoxy group could orient the molecule for optimal interaction with a specific biological target. The investigation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent would be a logical starting point, given the established activities of related quinazolines.

In essence, this compound represents a synthetically accessible and strategically substituted molecule that can serve as a valuable building block and a lead structure for the discovery of new chemical entities with potential therapeutic applications. Its focused investigation is warranted to unlock its full potential in the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-8-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRWYGTLGLSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=NC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 8 Methoxyquinazoline and Analogous Systems

Established Synthetic Routes to 2,5-Dichloro-8-methoxyquinazoline

The synthesis of this compound can be approached by two primary strategies: the late-stage introduction of the methoxy (B1213986) group via methylation of a phenol (B47542) precursor, or the direct construction of the quinazoline (B50416) ring from precursors already containing the required substituents.

Methylation Strategies (e.g., from 2,5-dichloroquinazolin-8-ol)

A common and effective method for introducing a methoxy group onto an aromatic ring is the Williamson ether synthesis, involving the methylation of a corresponding hydroxyl group. In this context, the synthesis would logically proceed from the precursor 2,5-dichloroquinazolin-8-ol.

The general approach involves the deprotonation of the hydroxyl group at the C8 position using a suitable base, followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

Step 1: Deprotonation: 2,5-dichloroquinazolin-8-ol is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like tetramethylguanidine to generate the corresponding phenoxide anion.

Step 2: Methylation: The resulting anion is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the final product, this compound.

While this specific transformation is not explicitly detailed in the literature, the methylation of related heterocyclic systems is well-documented. For instance, the methylation of quinazoline-2,4-dione systems has been successfully achieved using methyl iodide in the presence of a base, demonstrating the viability of this strategy on the quinazoline core. mdpi.com The regioselectivity of methylation in polyfunctional molecules is a critical consideration, but in the case of 2,5-dichloroquinazolin-8-ol, the acidic phenolic proton at C8 is the most likely site for reaction under these conditions.

Direct Synthesis and Precursor Modifications

Direct synthesis involves building the quinazoline ring from an anthranilic acid derivative that already contains the necessary chloro and methoxy substituents on the benzene (B151609) ring. This approach offers control over the substitution pattern from the outset. A plausible route would begin with a substituted anthranilic acid, such as 2-amino-6-chloro-3-methoxybenzoic acid.

A widely used method for constructing the quinazoline skeleton is the Niementowski quinazoline synthesis or variations thereof, which involves the condensation of an anthranilic acid with a formamide (B127407) source. A more modern and scalable approach often involves a multi-step sequence:

Condensation: The appropriately substituted anthranilic acid is condensed with formamide or formamidine (B1211174) to form a quinazolin-4-one intermediate. For example, the synthesis of 4,7-dichloro-6-nitroquinazoline (B182880) begins with the condensation of 2-amino-4-chlorobenzoic acid in formamide at elevated temperatures. researchgate.net

Chlorination: The resulting quinazolinone is then treated with a chlorinating agent to convert the oxo group at C4 into a chloro group. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.net

To obtain this compound, one could start with the corresponding 8-methoxy-5-chloro-quinazolin-2,4-dione. Such quinazolinedione precursors can be synthesized from the corresponding 2-aminobenzamides. acs.org Subsequent treatment with a strong chlorinating agent like POCl₃ would convert both ketone functionalities into chlorides, yielding the target molecule. A patent for the synthesis of 8-halo-5,6-dialkoxyquinazoline-2,4-diones describes the cyclization of a halogenated benzene carbamate (B1207046) with ammonia, which is then converted to the dione, showcasing a pathway to build the core structure with pre-installed halogen atoms. epo.org

General Synthetic Approaches for Highly Functionalized Quinazolines Applicable to Derivatization

The presence of two chlorine atoms on the this compound scaffold, particularly the one at the C2 position, renders it an excellent substrate for further functionalization. These general methodologies are crucial for creating libraries of quinazoline derivatives for various applications, such as medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinazolines

The chlorine atoms on a dichloroquinazoline ring are susceptible to replacement by various nucleophiles through Nucleophilic Aromatic Substitution (SNAr). In di- or poly-halogenated quinazolines, the regioselectivity of the substitution is a key factor.

For 2,4-dichloroquinazoline (B46505) systems, it is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.gov This enhanced reactivity is attributed to the greater electron deficiency at C4, which is influenced by the nitrogen atom at position 3. DFT calculations have confirmed that the C4 carbon has a higher LUMO coefficient, making it the preferred site for nucleophilic attack. nih.gov

This regioselectivity allows for the sequential and controlled introduction of different substituents. Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines (aliphatic, benzylic, and anilines) readily displace the C4-chloro group to form 4-aminoquinazoline derivatives.

Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.

Thiols: Thiolates can be used to form thioethers.

These reactions are typically performed in a polar solvent like ethanol, THF, or dioxane, often with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. nih.gov While the C2-chloro group is less reactive, it can be substituted under more forcing conditions (e.g., higher temperatures), allowing for the synthesis of 2,4-disubstituted quinazolines.

| Reaction Type | Substrate Example | Nucleophile | Conditions | Product Type | Reference |

| SNAr Amination | 2,4-Dichloro-6,7-dimethoxyquinazoline | Anilines, Benzylamines | DIPEA, Dioxane, 80 °C | 2-Chloro-4-aminoquinazolines | nih.gov |

| SNAr Amination | 2,4-Dichloroquinazoline | Aliphatic Amines | Et₃N, THF, r.t. | 2-Chloro-4-aminoquinazolines | nih.gov |

| SNAr with Phenols | 7-Bromo-2-methylquinoline-5,8-dione | 3-Methoxyphenol | K₂CO₃, DMF, r.t. | 7-Phenoxy-2-methylquinoline-5,8-dione | mdpi.com |

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to halogenated quinazolines. The different reactivity of the C2 and C4 positions can also be exploited in these reactions.

Suzuki-Miyaura Coupling: This reaction couples the haloquinazoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand (e.g., phosphines) and requires a base (e.g., Na₂CO₃, K₃PO₄).

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the haloquinazoline with a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine or piperidine. This method is fundamental for the synthesis of alkynyl-substituted quinazolines.

The reactivity order for the halide in these cross-coupling reactions is generally I > Br > Cl. Therefore, chloroquinazolines often require more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher reaction temperatures compared to their bromo or iodo counterparts.

| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Chloroquinazoline | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand, Base | Arylquinazoline |

| Sonogashira | Chloroquinazoline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynylquinazoline |

Direct C-H Functionalization Strategies

In recent years, direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. For quinazoline systems, transition-metal-catalyzed C-H activation allows for the direct formation of C-C, C-N, and C-O bonds.

These reactions often employ palladium, rhodium, or copper catalysts and can be directed by a functional group on the quinazoline ring or proceed based on the inherent electronic properties of the ring system. For instance, rhodium-catalyzed ortho-amidation has been used to synthesize 4-aminoquinazolines through a mild C(sp²)-H activation step.

The scope of C-H functionalization includes:

Arylation: Direct coupling with aryl halides or other aryl sources.

Alkenylation: Introduction of vinyl groups.

Alkylation: Formation of C-C bonds with alkyl sources.

Amination/Amidation: Direct formation of C-N bonds.

These methods provide powerful and efficient routes to complex quinazoline derivatives that might be difficult to access through classical methods.

Cyclization Reactions and Ring Formation Pathways

The construction of the quinazoline ring system is a cornerstone of heterocyclic chemistry, relying on a variety of cyclization strategies. These pathways typically involve the formation of the pyrimidine (B1678525) ring fused to a pre-existing benzene ring. The choice of starting materials dictates the specific cyclization pathway and the substitution pattern of the final product.

Common precursors for quinazoline synthesis include ortho-substituted anilines, such as 2-aminobenzonitriles, 2-aminobenzaldehydes, 2-aminoketones, 2-aminobenzylamines, and their derivatives. organic-chemistry.orgnih.gov The core transformation involves reacting these precursors with a one-carbon (C1) or a one-nitrogen-one-carbon (N1-C1) unit, which becomes incorporated into the new heterocyclic ring.

One prevalent pathway involves the condensation of 2-aminobenzonitriles with reagents like aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction. organic-chemistry.org Another approach is the reaction of 2-aminobenzylamines with aldehydes, which can be catalyzed by various systems, including copper or iodine, often under aerobic oxidative conditions to facilitate the cyclization and subsequent aromatization to the quinazoline core. organic-chemistry.org

The Niementowski quinazoline synthesis is a classic method that involves the reaction of anthranilic acid with amides. However, modern variations have expanded the scope significantly. For instance, iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation can produce quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Similarly, cobalt catalysts can facilitate the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. organic-chemistry.org

The following table summarizes various cyclization approaches for the synthesis of substituted quinazolines, illustrating the diversity of applicable starting materials and catalysts.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product Type | Reference |

| 2-Aminobenzonitrile | Aldehyde, Arylboronic acid | Palladium catalyst | 2,4-Disubstituted quinazoline | organic-chemistry.org |

| 2-Aminobenzylamine | Aldehyde | I₂, O₂ (metal-free) | Substituted quinazoline | organic-chemistry.org |

| (2-Aminophenyl)methanol | Aldehyde | Cu(NO₃)₂·6H₂O / NH₄Cl | 2-Substituted quinazoline | organic-chemistry.org |

| 2-Aminoaryl Ketone | Amine | Ruthenium catalyst | Substituted quinazoline | organic-chemistry.org |

| 2-Nitrobenzyl Alcohol | Arylacetic acid | Urea, Sulfur, DABCO | Substituted quinazoline | organic-chemistry.org |

| N-Phenyl-benzimidamide | Polyoxymethylene | Lewis Acid | Substituted quinazoline | nih.gov |

These methods provide a versatile toolbox for accessing a wide array of quinazoline derivatives. The synthesis of a specific target like this compound would involve selecting an appropriately substituted aniline (B41778) precursor, such as 2-amino-3,6-dichlorobenzaldehyde or a related derivative, and reacting it with a suitable C1 or N1-C1 source under optimized cyclization conditions.

Green Chemistry and Advanced Synthetic Protocols

In recent years, the synthesis of quinazolines has been significantly advanced by the adoption of green chemistry principles and novel technologies such as flow chemistry, photocatalysis, and electrochemistry. These methods aim to improve efficiency, reduce waste, and utilize milder, more sustainable reaction conditions.

Green Chemistry Approaches

Green synthesis of quinazolines focuses on minimizing environmental impact by using non-toxic catalysts, environmentally benign solvents, and highly efficient reaction designs. openmedicinalchemistryjournal.com Key strategies include:

Metal-Free Catalysis: To avoid the use of toxic and expensive heavy metals, metal-free catalytic systems have been developed. For example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide allows for the direct C-H functionalization of the aniline ortho-position under metal-free conditions. rsc.org Iodine-catalyzed oxidative cyclization using air or oxygen as the terminal oxidant is another prominent metal-free approach. organic-chemistry.orgrsc.org

Multi-Component Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. nih.govopenmedicinalchemistryjournal.com The synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate (B1210297) under solvent-free microwave conditions is a prime example. nih.gov

Use of Green Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids is a central theme. openmedicinalchemistryjournal.com Quinazoline derivatives have been synthesized in water under base-driven, transition-metal-free conditions. nih.gov Ionic liquids have also been employed as both catalysts and solvents. openmedicinalchemistryjournal.com

Table of Green Synthetic Methods for Quinazolines

| Method | Key Features | Example Reactants | Yield | Reference |

|---|---|---|---|---|

| Metal-Free Four-Component Reaction | Direct ortho-C-H functionalization, High atom economy | Anilines, Aromatic Aldehydes, NH₄I | - | rsc.org |

| CsOH-mediated Aerobic Oxidation | Uses air as the oxidant, Atom-efficient | 2-Aminoarylmethanols, Nitriles | High | rsc.org |

| Salicylic Acid-Catalyzed Oxidation | Metal-free, Uses O₂ from air | o-Aminobenzylamines, Benzylamines | Up to 81% | nih.gov |

| Microwave-Promoted MCR | Solvent-free, Rapid reaction | 2-Aminobenzophenones, Aldehydes, NH₄OAc | 70-91% | nih.gov |

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. uc.ptmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for rapid optimization and production. This technology has been applied to the multi-step synthesis of various heterocycles, including quinoxalines, which are structurally related to quinazolines. uc.pt While specific examples for this compound are not detailed, the principles of flow synthesis, such as telescoping reactions where intermediates are generated and consumed in a continuous sequence, are directly applicable to building complex quinazoline scaffolds efficiently. uc.ptnih.gov

Photocatalysis

Visible-light photocatalysis has emerged as a powerful green tool for organic synthesis, enabling reactions to proceed under mild conditions using light as a renewable energy source. bohrium.comnih.gov For quinazoline synthesis, this often involves a photocatalyst, such as eosin (B541160) Y or curcumin-sensitized TiO₂, which absorbs visible light and initiates the chemical transformation. bohrium.comnih.gov These reactions can be performed at room temperature and often avoid the need for harsh chemical oxidants. citedrive.comresearchgate.net

A metal-free, three-component approach can prepare 2,4-disubstituted quinazolines from o-acylanilines, trialkylamines, and ammonium chloride using eosin Y as the photocatalyst. bohrium.com Another novel method combines enzymatic catalysis for the initial cyclization with subsequent LED-induced photocatalytic oxidation to afford quinazolinones in high yield within a short reaction time. nih.gov

Table of Photocatalytic Quinazoline Synthesis

| Photocatalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Eosin Y | N-Aryl-2-aminobenzamides, Trialkylamines | Metal-free, Mild conditions, Aqueous acetonitrile | 39-91% | bohrium.com |

| Curcumin-sensitized TiO₂ | Aldehydes, Urea/Thiourea, Dimedone | Visible light, Sustainable catalyst | High | nih.gov |

| None (Catalyst-Free) | 2-Amino-aryl ketone, Aldehyde, NH₄OAc | LED light, Room temperature, Oxidant-free | Good | citedrive.com |

Electrochemistry

Electrochemical synthesis provides a sustainable alternative to conventional methods by using electrons as a "reagent," thereby eliminating the need for chemical oxidants or reductants. nih.govacs.org These reactions are typically carried out under mild conditions and can often tolerate a wider range of functional groups.

The electrosynthesis of quinazolines and quinazolinones has been achieved through anodic oxidation. nih.govbohrium.com One method involves the C(sp³)-H amination and C-N cleavage of tertiary amines reacting with o-carbonyl-substituted anilines in an undivided cell, often in an aqueous medium. nih.govacs.org Another approach is the metal-free dehydrogenative oxidation and cyclization of benzylic chlorides and 2-aminobenzamides. organic-chemistry.org These electrochemical protocols are noted for being metal-free, oxidant-free, scalable, and tolerant of water. nih.govacs.orgacs.org

Table of Electrochemical Quinazoline Synthesis

| Method | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Anodic Oxidation | 2-Aminobenzophenone, TMEDA | C(sp³)-H amination/C-N cleavage, Aqueous media | High | nih.govacs.org |

| N–H/C(sp³)–H Coupling | o-Carbonyl anilines, Amino acids/amines | Metal-free, External oxidant-free, Scalable | Good to Excellent | acs.org |

Chemical Reactivity and Derivatization Studies of 2,5 Dichloro 8 Methoxyquinazoline

Reactivity of the Chlorine Atoms towards Nucleophilic Substitution

The two chlorine atoms in 2,5-Dichloro-8-methoxyquinazoline exhibit distinct reactivity profiles towards nucleophilic aromatic substitution (SNAr), a difference governed by their positions on the heterocyclic system. The chlorine atom at the C2 position is located on the electron-deficient pyrimidine (B1678525) ring, flanked by two nitrogen atoms, which significantly enhances its electrophilicity. In contrast, the chlorine atom at the C5 position is on the benzene (B151609) ring and is less activated towards nucleophilic attack.

This differential reactivity is well-documented in analogous systems, such as 2,4-dichloroquinazolines, where nucleophilic substitution occurs preferentially at the C4 position under mild conditions, while harsher conditions are required to substitute the C2 chlorine. nih.gov Theoretical studies using Density Functional Theory (DFT) on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the more favorable site for nucleophilic attack. nih.gov This principle suggests that for this compound, the C2 position is the more reactive site for nucleophilic substitution compared to the C5 position.

This regioselectivity allows for the sequential introduction of different nucleophiles, making the scaffold ideal for creating diverse chemical libraries. A wide range of nucleophiles, including aliphatic and aromatic amines, alcohols, and thiols, can be employed to displace the C2 chlorine selectively.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloroquinazoline Scaffolds Note: This data is based on the well-studied 2,4-dichloroquinazoline analog to illustrate typical reaction conditions and outcomes.

| Entry | Nucleophile | Base | Solvent | Conditions | Product Type | Ref. |

| 1 | Aliphatic amines | Et₃N or iPr₂NEt | THF or Ethanol | Room Temp. | 2-Chloro-4-aminoquinazoline | nih.gov |

| 2 | Anilines | NaOAc | THF/H₂O | ~80°C | 2-Chloro-4-anilinoquinazoline | nih.gov |

| 3 | Benzylamines | Et₃N | THF | Room Temp. | 2-Chloro-4-(benzylamino)quinazoline | nih.gov |

| 4 | Hydrazine | - | Ethanol | 0-5°C | 2-Chloro-4-hydrazinylquinazoline | mdpi.com |

Transformation and Modification of the Methoxy (B1213986) Group

The 8-methoxy group on the benzene ring is a key functional handle that can be modified or can influence further functionalization of the aromatic core. While less reactive than the chlorine atoms in SNAr reactions, it can undergo specific chemical transformations.

A primary reaction is ether cleavage, or demethylation, to yield the corresponding 8-hydroxyquinazoline derivative. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group can then serve as a point for further derivatization, for instance, through O-alkylation or esterification, to introduce new functionalities.

Furthermore, the methoxy group, being an ortho-, para-directing group, can influence the position of electrophilic aromatic substitution reactions on the benzene ring, should conditions be forcing enough to overcome the deactivating effect of the quinazoline (B50416) core. For example, in the related 8-methoxyquinoline system, nitration occurs at the 5-position, directed by the methoxy group. researchgate.net This indicates that positions C7 and C5 of the this compound ring are electronically activated by the methoxy group, although the presence of the chlorine at C5 complicates the reactivity profile at that specific position.

Regioselective Functionalization at Other Positions of the Quinazoline Core

Beyond the substitution of the chlorine atoms, the quinazoline core can be functionalized at its C-H bonds through modern synthetic methods, most notably transition metal-catalyzed C-H activation. rsc.orgresearchgate.net These strategies allow for the introduction of new substituents at positions that are not readily accessible through classical methods, such as the C4 position in this scaffold.

Transition metals like palladium, rhodium, and ruthenium are commonly used to catalyze the direct arylation, alkylation, alkenylation, and amination of C-H bonds. researchgate.net The regioselectivity of these reactions is often controlled by a directing group, which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. While specific examples for this compound are not extensively documented, the principles are widely applicable to the quinazoline framework. For instance, functionalization at the C4 position of quinazolines has been achieved through electrochemically enabled cross-coupling reactions. acs.org

Table 2: Examples of C-H Functionalization on the Quinazoline/Quinazolinone Scaffold

| Reaction Type | Catalyst System | Position Functionalized | Description | Ref. |

| C2-Arylation | Tf₂O activation | C2 | Friedel-Crafts-like reaction with electron-rich arenes. | researchgate.net |

| C4-Benzoylation | Electrochemical | C4 | Radical addition pathway under oxidant-free conditions. | acs.org |

| C-H Amination | Cobalt-catalyzed | Various | Synthesis of fused quinazoline frameworks. | nih.gov |

| C-H Alkenylation | Ruthenium-catalyzed | C5 (on quinolinone) | Amide as a directing group for regioselective alkenylation. | rsc.orgresearchgate.net |

Synthesis of Hybrid Molecules and Molecular Scaffolds

The term "hybrid molecule" refers to a single chemical entity that combines two or more distinct pharmacophores, which are the active parts of different drugs or bioactive molecules. This strategy aims to create multifunctional drugs that can interact with multiple biological targets, potentially leading to synergistic effects or overcoming drug resistance.

This compound is an excellent starting scaffold for creating such hybrid molecules. The differential reactivity of the C2 and C5 chlorine atoms allows for a programmed, stepwise synthesis. A first pharmacophore can be introduced via nucleophilic substitution at the more reactive C2 position. The remaining, less reactive C5 chlorine can then be substituted in a subsequent step, potentially using a different class of reaction such as a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), to introduce a second pharmacophore. A related precursor, 2-chloro-8-methoxy-quinoline, has been used to synthesize complex fused systems like 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrating the utility of these scaffolds in building molecular complexity. nih.gov

Modern techniques like copper-catalyzed azide-alkyne cycloaddition (click chemistry) are also employed to link a quinazoline unit to another molecule via a stable triazole linker, a common strategy in hybrid drug design. researchgate.net

Reaction Mechanisms and Pathways for Derivatization

The primary derivatization pathway for the chlorine atoms on this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is typically a two-step addition-elimination sequence:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (preferentially C2). This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring system, which stabilizes the intermediate.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.

The higher reactivity of the C2 position is attributed to the greater stabilization of the Meisenheimer complex formed upon nucleophilic attack at this site. The two adjacent nitrogen atoms effectively delocalize the negative charge, lowering the activation energy for the reaction compared to an attack at the C5 position on the carbocyclic ring. nih.gov

For C-H functionalization reactions , the mechanisms are more varied and depend on the transition metal catalyst used. A general pathway for palladium-catalyzed C-H arylation often involves:

Coordination of the catalyst to a directing group on the quinazoline.

Regioselective C-H bond cleavage via a process like concerted metalation-deprotonation to form a palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the new C-C bond and regenerate the active catalyst.

These distinct and predictable mechanistic pathways provide chemists with a reliable toolbox for the selective derivatization of the this compound core.

Biological and Biochemical Research Applications of 2,5 Dichloro 8 Methoxyquinazoline and Its Chemical Analogs

Role as a Chemical Probe and Lead Compound in Medicinal Chemistry Research

The quinazoline (B50416) framework is a cornerstone in the development of new therapeutic agents. nih.gov Its derivatives are considered excellent starting points for medicinal chemistry programs due to their wide-ranging biological activities. mdpi.comnih.gov The process of hit-to-lead generation, crucial in drug discovery, has successfully utilized quinazoline and quinolinone fragments to develop potent inhibitors for various biological targets. nih.gov For instance, through a strategy of drug repurposing, the quinazoline-based EGFR inhibitor erlotinib (B232) was identified as a starting point, leading to the discovery of new, potent LSD1 inhibitors. nih.gov

A notable example of a quinazoline-based lead compound is N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a dual inhibitor of c-Src and Abl kinases. nih.gov The development of this compound showcases how the quinazoline scaffold can be systematically modified to achieve high affinity and specificity for target enzymes. nih.gov The antiprotozoal activity of certain quinazoline derivatives also marks them as an interesting foundation for programs developing new treatments for diseases like Chagas disease. nih.gov

In Vitro Biological Activity Profiling

Derivatives of the quinazoline scaffold have demonstrated significant cytotoxic and anti-proliferative effects across a multitude of cancer cell lines. The introduction of specific substituents, such as a chlorine atom, has been noted to enhance cytotoxic efficacy. nih.gov

For example, novel quinazolinone-based compounds have shown excellent growth inhibition against melanoma cell lines like MDA-MB-435. nih.gov Hybrid molecules incorporating the quinazoline structure, such as quinazoline-2-indolinone derivatives, effectively suppressed the viability of a panel of cancer cells including B16 (melanoma), HCT116 (colon), MCF-7 (breast), PC-3 (prostate), and A549 (lung). nih.gov Similarly, substituted 2-arylquinazolinones have been evaluated for their cytotoxicity against HCT-15 (colorectal), T47D (breast), and HeLa (cervical) cancer cell lines. researchgate.net

A related naphthoquinone analog, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has shown potent anti-tumor activity in both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov This compound also exhibited dose- and time-dependent decreases in cell proliferation in triple-negative breast cancer cell lines, including MDA-MB-231 and Hs578T. nih.gov

Table 1: Cytotoxic Activity of Quinazoline Analogs in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity | Measurement (IC₅₀/GI%) | Citation |

|---|---|---|---|---|

| Quinazolinone-2-indolinone derivative 8 | B16 (Melanoma) | Cytotoxicity | IC₅₀: 0.2 µM | nih.gov |

| Quinazolinone-2-indolinone derivative 8 | HCT116 (Colon) | Cytotoxicity | IC₅₀: 0.98 µM | nih.gov |

| Quinazolinone-2-indolinone derivative 8 | MCF-7 (Breast) | Cytotoxicity | IC₅₀: 0.61 µM | nih.gov |

| Quinazolinone-2-indolinone derivative 8 | PC-3 (Prostate) | Cytotoxicity | IC₅₀: 0.76 µM | nih.gov |

| Quinazolinone-2-indolinone derivative 8 | A549 (Lung) | Cytotoxicity | IC₅₀: 0.69 µM | nih.gov |

| Quinazolinone derivative 5c | MDA-MB-435 (Melanoma) | Growth Inhibition | GI%: 94.53% | nih.gov |

| Quinazolinone derivative 8a | MDA-MB-435 (Melanoma) | Growth Inhibition | GI%: 94.15% | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP (Prostate) | Cytotoxicity | IC₅₀: 1 µM | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 (Prostate) | Cytotoxicity | IC₅₀: 1.5 µM | nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 (Prostate) | Cytotoxicity | IC₅₀: 3 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI% (Growth Inhibition Percentage) reflects the reduction in cell growth.

The quinazoline scaffold is a key component in the development of novel antimicrobial agents. nih.govbiomedpharmajournal.org Derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. nih.govtandfonline.com

Substituted 1,2,4-triazolo[4,3-c]quinazolines have shown efficacy against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as fungi like Candida tropicalis. nih.gov Novel 2,4-disubstituted quinazoline analogs are potent against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL. nih.gov Other quinazolinone derivatives have also shown high activity against S. aureus and B. subtilis at concentrations of 32 or 64 μg/ml. nih.gov

In the realm of antifungal research, pyrazol-quinazolinone compounds have been found to have significant activity against several phytopathogenic fungi. mdpi.com Certain quinazolinone-azole hybrids have also been identified as effective antifungal agents against Candida albicans, Aspergillus fumigatus, and Aspergillus niger. tandfonline.com

Table 2: Antimicrobial Activity of Quinazoline Analogs

| Compound/Derivative Class | Organism | Activity | Measurement (MIC) | Citation |

|---|---|---|---|---|

| 2,4-Disubstituted quinazolines | Methicillin-resistant S. aureus (MRSA) | Antibacterial | 1 to 64 µg/mL | nih.gov |

| 2,4-Disubstituted quinazolines | Vancomycin-resistant E. faecalis (VRE) | Antibacterial | 1 to 64 µg/mL | nih.gov |

| 2,4-Disubstituted quinazolines | Mycobacterium smegmatis | Antimycobacterial | 1 to 64 µg/mL | nih.gov |

| Quinoxaline-based compound 5p | S. aureus | Antibacterial | 4 µg/mL | nih.gov |

| Quinoxaline-based compound 5p | B. subtilis | Antibacterial | 8 µg/mL | nih.gov |

| Quinoxaline-based compound 5p | MRSA | Antibacterial | 8 µg/mL | nih.gov |

| Quinoxaline-based compound 5p | E. coli | Antibacterial | 4 µg/mL | nih.gov |

| Quinazolinone derivative 15 | S. aureus | Antibacterial | 32 µg/mL | nih.gov |

| Quinazolinone derivative 15 | P. aeruginosa | Antibacterial | Acceptable Activity | nih.gov |

| Triazoloquinazoline derivative | B. subtilis | Antibacterial | 10 mg/L | nih.gov |

| Triazoloquinazoline derivative | S. aureus | Antibacterial | 50 mg/L | nih.gov |

| Quinazolinone-azole hybrid 6b | C. albicans | Antifungal | Good Efficacy | tandfonline.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The quinazoline structure is a versatile scaffold for designing potent enzyme inhibitors, targeting a range of kinases and other crucial enzymes like dihydrofolate reductase. nih.govnih.gov

Kinase Inhibition: Quinazoline derivatives have been successfully developed as potent kinase inhibitors. A notable example is the subseries of C-5-substituted anilinoquinazolines, which includes AZD0530, a dual-specific inhibitor of c-Src and Abl kinases with low nanomolar potency. nih.gov In the phosphoinositide 3-kinase (PI3K) family, which is central to cell growth and survival pathways, quinazoline-2-indolinone hybrids have emerged as highly potent and selective inhibitors of the PI3Kα isoform. nih.gov Furthermore, quinazolinone-based compounds have been developed as inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with some candidates showing significant inhibitory action. nih.gov The quinazoline scaffold has also been used to develop inhibitors for epigenetic targets, such as Lysine-specific demethylase 1 (LSD1), with optimized analogs showing sub-micromolar inhibitory activity. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Quinazolines are a well-established class of dihydrofolate reductase (DHFR) inhibitors. wikipedia.org Classical quinazoline analogs of folic and isofolic acids have been evaluated for their inhibitory activity against DHFR from various species. nih.gov A specific derivative, 5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine (QN254), was found to be a potent inhibitor of the Plasmodium falciparum DHFR enzyme, making it a candidate for antimalarial drugs, especially against resistant strains. nih.gov

Other Enzyme Targets: The inhibitory potential of this scaffold extends to bacterial enzymes as well. An 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative was identified as a highly potent inhibitor of Escherichia coli DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Table 3: Enzyme Inhibitory Activity of Quinazoline Analogs

| Compound/Derivative | Target Enzyme | Activity | Measurement (IC₅₀/Kᵢ) | Citation |

|---|---|---|---|---|

| AZD0530 | c-Src Kinase | Inhibition | Low nanomolar | nih.gov |

| AZD0530 | Abl Kinase | Inhibition | Low nanomolar | nih.gov |

| Quinazoline-2-indolinone 8 | PI3Kα Kinase | Inhibition | IC₅₀: 9.11 nM | nih.gov |

| Quinazolinone derivative 5k | LSD1 | Inhibition | IC₅₀: 0.69 µM | nih.gov |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline 13e | E. coli DNA Gyrase | Inhibition | IC₅₀: 0.0017 µM | nih.gov |

| QN254 | P. falciparum DHFR | Inhibition | IC₅₀: 9 nM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

Beyond enzyme inhibition, quinazoline-based compounds have been explored for their ability to interact with G protein-coupled receptors, particularly adenosine (B11128) receptors. The triazoloquinazoline derivative 9-chloro-2-(2-furanyl) nih.govbiomedpharmajournal.orgnih.govtriazolo[1,5-c]quinazolin-5-amine, known as CGS 15943, is a nonselective antagonist that binds with high affinity to human A₁, A₂ₐ, and A₃ adenosine receptors. nih.govnih.gov

Medicinal chemistry efforts have focused on modifying this parent compound to enhance potency and selectivity for specific receptor subtypes. nih.gov By introducing various N-acyl and N-aryl substituents at the 5-amino position, researchers have successfully developed derivatives with high potency and selectivity for the human A₂ₑ and A₃ receptor subtypes. nih.govnih.gov For instance, an (R)-N⁵-α-methyl-(phenylacetyl) derivative was identified as the most potent derivative at A₃ receptors, while an N⁵-γ-aminobutyryl derivative showed optimal potency for A₂ₑ receptors. nih.gov These findings suggest that the N⁵ position of the triazoloquinazoline scaffold is a key area for modification to modulate activity and selectivity at adenosine receptors. nih.gov

Table 4: Receptor Binding Affinity of Triazoloquinazoline Analogs

| Compound/Derivative | Receptor Subtype | Activity | Measurement | Citation |

|---|---|---|---|---|

| CGS 15943 | Human A₃ | Antagonist | Kᵢ: 14 nM | nih.gov |

| N⁵-γ-aminobutyryl derivative 27 | Human A₂ₑ | Antagonist | pA₂: 8.0 | nih.gov |

| (R)-N⁵-α-methyl-(phenylacetyl) derivative | Human A₃ | Antagonist | Kᵢ: 0.36 nM | nih.gov |

Kᵢ (Inhibition constant) indicates the binding affinity of a ligand to a receptor. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of quinazoline derivatives influences their biological effects. These studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazoline ring system are particularly significant for modulating pharmacological activity. mdpi.com

For antimicrobial efficacy, the presence of specific pharmacologically active groups like morpholine (B109124) and chlorine is beneficial. nih.gov In the context of cytotoxicity, the addition of a chlorine atom on a side chain can enhance the activity against cancer cells. nih.gov SAR studies of 2-arylquinazolinones have shown that the position of substituents on the 2-aryl ring is critical; for example, CF₃ and OCF₃ groups at the ortho-position led to potent cytotoxicity, which was lost when these groups were moved to the meta-position. researchgate.net

In kinase inhibition, substitutions at the C-5 position of the anilinoquinazoline (B1252766) scaffold have been shown to impart high affinity and specificity for c-Src and Abl kinases. nih.gov For adenosine receptor antagonists based on the triazoloquinazoline structure, modifications at the N⁵-position are highly influential in determining potency and selectivity across the different receptor subtypes. nih.gov Furthermore, SAR analyses have guided the optimization of antibacterial agents; for instance, the bioisosteric replacement of a 2-amino group with sulfur in 2,4-disubstituted quinazolines maintained high antibacterial potency while significantly improving the safety profile by reducing cytotoxicity. nih.gov These examples underscore the power of SAR in rationally designing quinazoline-based compounds with desired biological profiles.

Elucidation of Key Pharmacophoric Features and Substituent Effects

The biological activity of quinazoline derivatives is intricately linked to the nature and position of various substituents on the quinazoline ring. While direct studies on 2,5-dichloro-8-methoxyquinazoline are limited, analysis of structurally related compounds allows for the elucidation of key pharmacophoric features and the effects of specific substituents.

The quinazoline core itself serves as a crucial scaffold, providing a rigid framework for the optimal orientation of functional groups that interact with biological targets. The nitrogen atoms at positions 1 and 3 are often key hydrogen bond acceptors. The substitution pattern on the benzene (B151609) ring of the quinazoline nucleus significantly modulates the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for target proteins.

The methoxy (B1213986) group at the C8 position is another important pharmacophoric element. The position and number of methoxy groups can play a crucial role in the anticancer activity of related heterocyclic compounds. researchgate.net In some quinazolinone derivatives, the introduction of an ethoxy group, which is electronically similar to a methoxy group, at a comparable position increased inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) by approximately six-fold compared to the parent compound. mdpi.com This highlights the potential of the 8-methoxy group in this compound to contribute significantly to its biological profile, possibly through hydrogen bonding or by influencing the compound's solubility and metabolic stability.

The chlorine atom at the C5 position further differentiates the pharmacophore of this compound. While direct structure-activity relationship (SAR) data for a C5-chloro substituent in this specific scaffold is not abundant, halogen substitutions on the benzene ring of quinazolines are known to influence their activity. Halogens can alter the lipophilicity of the molecule, affecting its ability to cross cell membranes, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

Table 1: Inferred Pharmacophoric Contributions of Substituents in this compound based on Analogous Compounds

| Substituent | Position | Potential Pharmacophoric Role | Supporting Evidence from Analogous Compounds |

| Chlorine | C2 | Key interaction point, enhances cytotoxicity. | Introduction of a 2-chloro group in a neocryptolepine (B1663133) analog improved cytotoxic activity. nih.gov |

| Chlorine | C5 | Modulates lipophilicity, potential for halogen bonding. | General principle in medicinal chemistry for quinazoline derivatives. |

| Methoxy | C8 | Enhances inhibitory activity, influences solubility and metabolism. | An ethoxy group at a similar position increased CDK9 inhibition. mdpi.com Methoxy groups are crucial for anticancer activity in related heterocycles. researchgate.net |

| Quinazoline Core | - | Rigid scaffold for optimal substituent orientation. | Fundamental to the activity of numerous biologically active quinazoline derivatives. |

Rational Design and Optimization Strategies for Enhanced Biological Activity

The rational design of novel, more potent analogs of this compound builds upon the understanding of its key pharmacophoric features. Optimization strategies typically involve systematic modifications of the quinazoline scaffold to improve its interaction with specific biological targets, enhance its pharmacokinetic properties, and reduce potential off-target effects.

One common strategy is the modification or replacement of the chloro and methoxy substituents. For example, based on the principle that electron-withdrawing or electron-donating groups can significantly alter activity, researchers might synthesize analogs with different halogens (e.g., fluorine, bromine) at the C2 and C5 positions to fine-tune the electronic nature and steric bulk of the molecule. Similarly, the methoxy group at C8 could be replaced with other alkoxy groups of varying chain lengths or with other hydrogen bond donors or acceptors to optimize interactions with the target protein. mdpi.com

Another key strategy involves the introduction of various side chains at different positions of the quinazoline ring, often at positions that are not critical for the primary pharmacophore. For instance, in many quinazoline-based inhibitors, the introduction of an amino or substituted amino group at the C4 position has been shown to be crucial for activity against targets like epidermal growth factor receptor (EGFR) tyrosine kinase. semanticscholar.org This approach aims to exploit additional binding pockets in the target protein to increase affinity and selectivity.

Molecular docking and computational modeling are invaluable tools in the rational design process. These methods can predict how analogs of this compound might bind to the active site of a target enzyme, such as a protein kinase. mdpi.com By visualizing these interactions, medicinal chemists can prioritize the synthesis of compounds that are most likely to have improved biological activity. For example, if a docking study reveals an unoccupied hydrophobic pocket near the C5 position of the quinazoline ring, an analog with a lipophilic substituent at this position might be designed to fill this pocket and enhance binding affinity.

Furthermore, the concept of isosteric replacement can be applied. For instance, replacing the quinazoline ring with a similar heterocyclic system like quinoline (B57606) or quinoxaline, while retaining the key chloro and methoxy substituents, could lead to compounds with altered biological profiles or improved drug-like properties. Current time information in Bangalore, IN.nih.gov

Table 2: Rational Design Strategies for Analogs of this compound

| Strategy | Rationale | Example from Analogous Research |

| Substituent Modification | To fine-tune electronic and steric properties for optimal target interaction. | Replacing a methoxy group with an ethoxy group to improve CDK9 inhibition. mdpi.com |

| Side Chain Introduction | To exploit additional binding pockets and enhance affinity and selectivity. | Introduction of amino groups at the C4 position of quinazolines for EGFR inhibition. semanticscholar.org |

| Computational Modeling | To predict binding modes and prioritize the synthesis of promising analogs. | Using molecular docking to study the binding of quinazolinones to the ATP binding site of CDK9. mdpi.com |

| Isosteric Replacement | To alter the core scaffold while maintaining key pharmacophoric features. | Investigating quinoline derivatives with similar substitution patterns for antitumor activity. Current time information in Bangalore, IN. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,5-Dichloro-8-methoxyquinazoline, ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the quinazoline (B50416) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For instance, carbons bonded to chlorine would be shifted downfield, as would the carbon of the methoxy group. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in correlating the proton and carbon signals, allowing for the unambiguous assignment of the entire molecular structure.

While specific data for this compound is not available, related quinazoline structures have been characterized using these methods. For example, the synthesis of various quinazolinone derivatives is often confirmed using ¹H-NMR, ¹³C-NMR, and DEPT-135 analysis. researchgate.netscispace.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Quinazoline Derivatives Note: This table is illustrative and based on general principles and data for related compounds, not on experimental data for this compound.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Methoxy Protons | 3.8 - 4.2 |

| Aromatic Carbons | 110 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.goveurofins-biomnis.comscispace.com For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₉H₆Cl₂N₂O). The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule would be expected to fragment in a predictable manner, with the loss of substituents such as chlorine atoms or the methoxy group, providing further confirmation of the proposed structure. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two chlorine atoms.

X-ray Crystallography for Solid-State Molecular Architecture and Conformations

While a crystal structure for this compound is not publicly available, the structures of many other quinazoline derivatives have been determined by X-ray crystallography, providing insights into the typical geometry of this heterocyclic system. researchgate.net

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy, IR Spectroscopy)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Quinazoline derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, the spectrum would be expected to show absorptions corresponding to π-π* and n-π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents on the quinazoline ring.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-O, C=N, and aromatic C-H bonds. The positions of these bands can provide further evidence for the molecular structure. Spectroscopic studies of various quinazoline derivatives have established the characteristic IR absorption bands for this class of compounds. nih.gov

Interactive Data Table: Expected IR and UV-Vis Absorption Maxima for Dichloro-methoxy-quinazoline Derivatives Note: This table is illustrative and based on general principles and data for related compounds.

| Spectroscopic Method | Expected Absorption |

|---|---|

| IR (cm⁻¹) | ~1600 (C=N), ~1250 (C-O), ~750 (C-Cl) |

Spectroscopic Probes for Molecular Interactions and Dynamics

While there is no specific information on the use of this compound as a spectroscopic probe, quinoline (B57606) and its derivatives have been investigated for such applications. nih.gov Their inherent fluorescence and ability to interact with biological macromolecules make them potential candidates for probing molecular interactions and dynamics. For instance, changes in the fluorescence spectrum of a quinazoline derivative upon binding to a protein or nucleic acid can provide information about the binding event and the local environment of the binding site.

Computational and Theoretical Studies on 2,5 Dichloro 8 Methoxyquinazoline and Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of quinazoline (B50416) derivatives within the active sites of their target proteins, most notably protein kinases like Epidermal Growth Factor Receptor (EGFR). nih.govderpharmachemica.comnih.gov

Studies on various quinazoline analogs have consistently highlighted the importance of specific interactions for inhibitory activity. For instance, in the context of EGFR inhibition, molecular docking simulations have revealed that quinazoline derivatives often form hydrogen bonds with key amino acid residues in the ATP-binding pocket. nih.govnih.gov One study on quinazoline-2,4,6-triamine derivatives identified the amino acid Met 769 as a crucial residue, forming hydrogen bonds with the amine group on the quinazoline ring. nih.govnih.gov Another investigation into 2-Sulfanylquinazolin-4(3H)-one derivatives showed that the most potent compound formed four hydrogen bonds within the CDK2 active site with residues Glu81 and Leu83. mdpi.com

The binding affinity, often expressed as binding energy (kcal/mol), is a key output of docking studies and provides a quantitative measure of the interaction strength. For example, in a study of 6-bromo-quinazoline derivatives targeting EGFR, the calculated binding energies for compounds 8a and 8c were -6.7 and -5.3 kcal/mol, respectively. nih.gov Similarly, a study on antimalarial quinazoline derivatives identified a compound with a re-rank docking score of -173.528 kcal/mol against the Pf-DHODH protein target. nih.gov These values help in ranking and prioritizing compounds for further experimental testing.

Interactive Data Table: Molecular Docking of Quinazoline Analogs

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinazoline-2,4,6-triamine derivatives | EGFR-TK | Met 769 | Not explicitly stated, but good correlation with IC50 | nih.govnih.gov |

| 6-Bromo-quinazoline derivatives | EGFR | Not explicitly stated | -6.7 (compound 8a), -5.3 (compound 8c) | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivatives | CDK2 | Glu81, Leu83 | Not explicitly stated | mdpi.com |

| Antimalarial quinazoline derivatives | Pf-DHODH | Not explicitly stated | -173.528 (re-rank score) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govfrontiersin.org This method is widely used to predict the activity of newly designed compounds and to understand the structural features that are crucial for their biological effects. biointerfaceresearch.comtandfonline.com

For quinazoline derivatives, various QSAR models have been developed to predict their anticancer activities. nih.gov These models often employ a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.govimist.ma For instance, a QSAR study on quinazoline derivatives as cytotoxic agents against the MCF-7 breast cancer cell line identified constitutional, functional, chemical, and charge descriptors as significant for predicting anticancer activity. nih.gov

Different statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM). nih.govbiointerfaceresearch.com One study on quinazoline derivatives targeting breast cancer utilized an SVM-based QSAR model, which demonstrated a high correlation between the predicted and observed biological activities, with a squared correlation coefficient (R²) of 0.749 for the training set and 0.991 for the test set. biointerfaceresearch.com Another study on PAK4 inhibitors developed robust CoMFA (q²=0.595, r²=0.986) and CoMSIA (q²=0.762, r²=0.984) models, indicating high predictive ability. benthamdirect.com

The insights gained from QSAR models, often visualized through contour maps in 3D-QSAR, guide the design of new analogs with potentially improved activity. frontiersin.orgtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. nih.govnih.gov This technique complements molecular docking by offering insights into the flexibility of both the ligand and the protein, and the stability of their interactions. benthamdirect.comresearchgate.net

MD simulations have been applied to various quinazoline-protein complexes to assess their stability and interaction patterns. nih.govresearchgate.net For instance, a 100 ns MD simulation of quinazoline-2,4,6-triamine derivatives in complex with EGFR-TK confirmed the stability of the hydrogen bond with Met 769. nih.gov Similarly, MD simulations of 6-bromo-quinazoline derivatives with EGFR revealed that certain compounds maintained stable interactions within the active site throughout the simulation. nih.gov

The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. abap.co.in Lower and stable RMSD values generally indicate a stable binding complex. abap.co.in For example, in a study of quinazoline compounds targeting FtsZ and GyrB, the most stable complex showed an RMSD of 1.4 Å for the ligand and 2.3 Å for the protein. abap.co.in These simulations provide a more realistic picture of the binding event and help to validate the results of molecular docking. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.orgacs.org DFT calculations provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices, which can be correlated with its biological activity. imist.masemanticscholar.org

For quinazoline derivatives, DFT studies have been employed to calculate various quantum chemical descriptors. semanticscholar.orgresearchgate.net For instance, in a study of quinazolinone Schiff bases, the ground-state geometries were optimized using the B3LYP/6-31G* level of theory. semanticscholar.org From these optimized geometries, properties such as ionization potential, electron affinity, electronegativity, and energy gap (Egap) were calculated. semanticscholar.org These parameters help in understanding the molecule's reactivity and potential for interaction with biological targets. researchgate.net

DFT can also be used to predict spectroscopic properties, such as IR and NMR spectra, which can aid in the characterization of newly synthesized compounds. acs.orgnih.gov The calculated spectra can be compared with experimental data to confirm the structure of the molecule. acs.org

Interactive Data Table: DFT Calculated Properties of Quinazolinone Schiff Bases

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| 4d | Not specified | Not specified | Not specified |

| 4e | Not specified | Not specified | Not specified |

Data for specific compounds 4d and 4e were mentioned as having good cytotoxic activities, but their specific calculated DFT values were not provided in the search results.

Cheminformatics and Virtual Screening Approaches in Quinazoline Discovery

Cheminformatics and virtual screening are powerful computational tools that enable the rapid screening of large chemical libraries to identify potential drug candidates. derpharmachemica.comresearchgate.net These approaches have been instrumental in the discovery of novel quinazoline-based inhibitors. acs.orgnih.gov

Virtual screening can be performed using either ligand-based or structure-based methods. derpharmachemica.comnih.gov Ligand-based virtual screening relies on the knowledge of known active compounds to identify new molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score a library of compounds. researchgate.netnih.gov

Several studies have successfully employed virtual screening to identify new quinazoline derivatives with desired biological activities. nih.govresearchgate.netnih.gov For example, a virtual screening of the PubChem database for quinazoline derivatives with anti-EGFR activity led to the identification of several promising hits. researchgate.netnih.gov In another study, a validated pharmacophore model was used to screen the ASINEX database, resulting in the identification of novel acetylcholinesterase inhibitors with a quinazoline scaffold. nih.gov These high-throughput computational methods significantly accelerate the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. derpharmachemica.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. Future research on the synthesis of 2,5-Dichloro-8-methoxyquinazoline could focus on:

Greener Synthetic Routes: Exploring the use of non-toxic solvents, renewable starting materials, and catalyst systems that minimize waste and energy consumption.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved reaction control, scalability, and safety compared to traditional batch methods.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique that has been successfully applied to the synthesis of other quinazoline derivatives. google.com

Identification of Underexplored Biological Targets and Mechanisms of Action

The quinazoline core is a privileged scaffold in drug discovery, with numerous derivatives approved as therapeutic agents. For this compound, future research should aim to:

Broad-Spectrum Biological Screening: Subjecting the compound to a wide range of biological assays to identify potential activities against various diseases, including cancer, infectious diseases, and inflammatory disorders.

Target Deconvolution: For any identified biological activity, employing techniques such as affinity chromatography and proteomics to pinpoint the specific molecular targets.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects, which is crucial for rational drug design and development. Research on related compounds has shown that quinazoline derivatives can modulate signaling pathways like PI3K/AKT/mTOR. nih.gov

Advanced Derivatization Strategies for Multi-Target Approaches and Enhanced Selectivity

The two chlorine atoms in this compound offer prime handles for chemical modification. Advanced derivatization strategies could include:

Multi-Target Ligand Design: Synthesizing derivatives that can simultaneously interact with multiple biological targets, a promising strategy for treating complex diseases like cancer.

Selectivity Enhancement: Modifying the quinazoline scaffold to improve its selectivity for a particular biological target, thereby reducing off-target effects and potential toxicity.

Hybrid Molecule Synthesis: Combining the this compound core with other pharmacologically active moieties to create hybrid molecules with synergistic or novel biological activities. The hybridization of quinazolinone/quinazoline structures has been shown to yield compounds with diverse pharmacological activities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinazoline Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For this compound, these technologies can be applied to:

Predictive Modeling: Developing in silico models to predict the biological activity, toxicity, and physicochemical properties of novel derivatives, thereby prioritizing synthetic efforts.

De Novo Design: Using generative AI models to design new quinazoline derivatives with desired properties.

Structure-Activity Relationship (SAR) Analysis: Employing ML algorithms to analyze large datasets of quinazoline derivatives to identify key structural features that govern their activity.

Applications in Materials Science and Optoelectronics

The potential of quinazoline derivatives extends beyond medicine. Future research could investigate the use of this compound in:

Organic Light-Emitting Diodes (OLEDs): Exploring its potential as a component in the emissive layer of OLEDs due to the photophysical properties often associated with heterocyclic aromatic compounds.

Sensors: Developing chemosensors based on the quinazoline scaffold for the detection of specific ions or molecules.

Functional Polymers: Incorporating the this compound unit into polymer backbones to create materials with novel thermal, mechanical, or electronic properties.

Challenges and Perspectives in Quinazoline-Based Chemical Research

Despite the vast potential, research on this compound and other novel quinazolines faces several challenges:

Synthesis of Specific Isomers: The selective synthesis of particular isomers of substituted quinazolines can be challenging and may require the development of novel synthetic strategies.

Toxicity and Drug Resistance: As with many therapeutic agents, toxicity and the development of drug resistance are significant hurdles to overcome.

Limited Availability of Specific Reagents: The synthesis of novel derivatives may be hampered by the limited commercial availability of specific starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products